molecular formula C10H13NO2 B3270397 ethyl N-(4-methylphenyl)carbamate CAS No. 5255-66-3

ethyl N-(4-methylphenyl)carbamate

Cat. No.: B3270397
CAS No.: 5255-66-3
M. Wt: 179.22 g/mol
InChI Key: RGLJNFKWUYDVBI-UHFFFAOYSA-N
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Description

Ethyl N-(4-methylphenyl)carbamate is an organic compound with the molecular formula C10H13NO2. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group and a 4-methylphenyl group attached to the nitrogen atom. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methylphenyl isocyanate with ethanol. The reaction typically occurs under mild conditions and can be catalyzed by a base such as triethylamine. The general reaction is as follows:

4-methylphenyl isocyanate+ethanolethyl N-(4-methylphenyl)carbamate\text{4-methylphenyl isocyanate} + \text{ethanol} \rightarrow \text{this compound} 4-methylphenyl isocyanate+ethanol→ethyl N-(4-methylphenyl)carbamate

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates or ureas.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and ureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-(4-methylphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(4-methylphenyl)carbamate involves its interaction with molecular targets through hydrogen bonding and conformational restriction. The carbamate functionality can modulate inter- and intramolecular interactions with enzymes or receptors, thereby influencing biological activity .

Comparison with Similar Compounds

Ethyl N-(4-methylphenyl)carbamate can be compared with other similar compounds, such as:

  • Ethyl N-phenylcarbamate
  • Ethyl N-(2-methylphenyl)carbamate
  • Ethyl N-(3-chloro-4-methylphenyl)carbamate

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

ethyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJNFKWUYDVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335943
Record name ethyl N-(4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5255-66-3
Record name Carbamic acid, N-(4-methylphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5255-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl N-(4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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